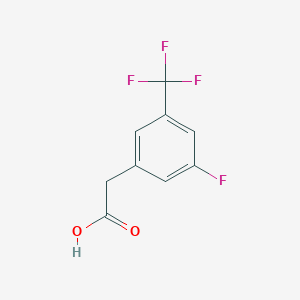

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No. B136006

Key on ui cas rn:

195447-79-1

M. Wt: 222.14 g/mol

InChI Key: LQIBHDUPSIQRPV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08598156B2

Procedure details

To a suspension of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (1.80 g, 5.32 mmol, 1 equiv) and HATU (2.23 g, 5.85 mmol, 1.1 equiv) in 18 mL of DMF was added DIEA (2.97 mL, 17.03 mmol, 3.2 equiv) in one portion. The mixture turned into a light brownish clear solution, and was chilled in an ice bath. To this stirred solution was added [3-fluoro-5-(trifluoromethyl)phenyl]acetic acid portionwise (1.18, 5.32 mmol, 1 equiv) as solids over a period of 1 h. After completion of acid addition, the cooling bath was removed. After 30 min, the mixture became a milky texture. After another 1.5 h, the mixture was poured into to 200 mL of ice water to give a suspension, which was filtered. The cake was washed with water, and ether, and then dried under house vacuum at room temperature for 18 hours. This material was dissolved in 10% MeOH in DCM, and was absorbed onto 3 dryload silica gel cartridges (in about equal portions). Purification was done on Analogix SF40-80 g silica gel cartridge using gradient elution of 1% A to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH). The desired product eluted from 23-28% A. The collected fractions were combined and concentrated in vacuo to afford the product as a white residue. The front running impure fractions (21-22% A) were combined and the residue (LCMS showed presence of a non-polar impurity) was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 75% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 59-75% A. The combined fractions were conc in vacuo to afford additional product, which was combined with the above pure sample and dissolved in 70 mL of 10% MeOH in DCM, followed by filtration. The filtrate was conc in vacuo. The residue was taken up in 40 mL of 10% MeOH in DCM. The mixture was conc n vacuo to about 10 mL. The suspension was diluted with 20 mL of MTBE, and then concentrated in vacuo to half volume. The mixture was again diluted with 20 mL of MTBE. The resulting suspension was filtered. The cake was washed with MTBE (3×15 mL). The solids were then dried under vacuum at 65° C. for 48 h to afford 5-(1-{[3-fluoro-5-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.026 g) as white solids. LC-MS (ES) m/z=470 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.26 (t, J=8.3 Hz, 2H), 3.73 (s, 3H), 4.07 (s, 2H), 4.27 (t, J=8.5 Hz, 2H), 5.91-6.26 (br s, 1.4; H), 7.23 (d, J=8.3 Hz, 1H), 7.26 (s, 1H), 7.33 (s, 1H), 7.51 (d, J=9.6 Hz, 1H), 7.56-7.64 (m, 2H), 8.10 (d, J=8.3 Hz, 1H), 8.15 (s, 1H).

Quantity

1.8 g

Type

reactant

Reaction Step One

Name

HATU

Quantity

2.23 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[C:20]4[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=4[N:14]([CH3:22])[CH:13]=3)=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[F:56][C:57]1[CH:58]=[C:59]([CH2:67][C:68](O)=[O:69])[CH:60]=[C:61]([C:63]([F:66])([F:65])[F:64])[CH:62]=1>CN(C=O)C.CO.C(Cl)Cl>[F:56][C:57]1[CH:58]=[C:59]([CH2:67][C:68]([N:3]2[C:11]3[C:6](=[CH:7][C:8]([C:12]4[C:20]5[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=5[N:14]([CH3:22])[CH:13]=4)=[CH:9][CH:10]=3)[CH2:5][CH2:4]2)=[O:69])[CH:60]=[C:61]([C:63]([F:65])([F:66])[F:64])[CH:62]=1 |f:0.1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C

|

|

Name

|

HATU

|

|

Quantity

|

2.23 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

2.97 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)O

|

Step Four

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was chilled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of acid addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After another 1.5 h

|

|

Duration

|

1.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was poured into to 200 mL of ice water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a suspension, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with water, and ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under house vacuum at room temperature for 18 hours

|

|

Duration

|

18 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

This material was dissolved in 10% MeOH in DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was absorbed onto 3 dryload silica gel cartridges (in about equal portions)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

elution of 1% A to 60% A in CHCl3 (

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 3200/800/80 CHCl3/MeOH/NH4OH)

|

WASH

|

Type

|

WASH

|

|

Details

|

The desired product eluted from 23-28% A

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the product as a white residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorbed onto a dryload cartridge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

elution of 1% A in EtOAc 75% A (A

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 20% MeOH in EtOAc)

|

WASH

|

Type

|

WASH

|

|

Details

|

The desired product eluted from 59-75% A

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford additional product, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension was diluted with 20 mL of MTBE

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to half volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was again diluted with 20 mL of MTBE

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with MTBE (3×15 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were then dried under vacuum at 65° C. for 48 h

|

|

Duration

|

48 h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(C=C(C1)C(F)(F)F)CC(=O)N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.026 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |